Sabcomeline, also known as SB-202026, is a selective muscarinic receptor agonist with a functional preference for the M1 subtype. [, , , ] This compound is classified as a cholinergic agent and is a valuable tool in scientific research for investigating the roles of muscarinic receptors, particularly the M1 subtype, in various physiological and pathological processes. [, , , , , , ]
Sabcomeline exerts its biological effects primarily by acting as a partial agonist at muscarinic M1 receptors. [, , , , ] This means it binds to these receptors and partially activates them, leading to downstream cellular signaling events. [, ] While it exhibits higher affinity for M1 receptors, Sabcomeline also interacts with other muscarinic receptor subtypes, including M2 and M4, although with lower potency. [, , ] Notably, Sabcomeline acts as a partial agonist at M2 receptors in mouse atria. []
Cognitive Impairment: Studies have investigated its potential in ameliorating cognitive deficits associated with Alzheimer's disease [, ] and schizophrenia. [, , ] In rodent models, it demonstrated the ability to reverse delay-induced memory deficits [] and counteract cognitive impairments caused by lesions in brain regions crucial for learning and memory. [, ]
Neuroprotection: Research suggests Sabcomeline might offer neuroprotective effects by potentially modulating acetylcholine and dopamine release in the brain, neurotransmitters vital for cognitive function. [] Furthermore, it has been implicated in promoting neurogenesis, the generation of new neurons, through the modulation of muscarinic receptors. []
Other Applications: Sabcomeline has also been explored for its potential use in treating bipolar disorder, [] prodromal syndrome, [] and type 2 diabetes. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: